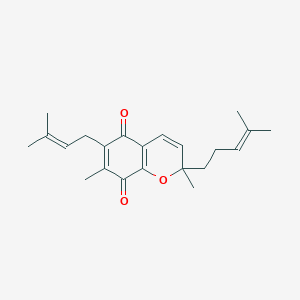![molecular formula C24H35N3O2 B1247231 1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRAP-101 is a synthetic organic compound that serves as an achiral analogue of the nociceptin/orphanin FQ receptor antagonist J-113397 . Despite its lack of chirality, TRAP-101 maintains a pharmacological profile similar to J-113397 but is more easily synthesized . It is primarily used in scientific research due to its potent and selective antagonistic properties against the nociceptin/orphanin FQ receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRAP-101 involves multiple steps, starting with the preparation of the benzimidazol-2-one core structure. The key steps include:
Formation of the benzimidazol-2-one core: This is achieved through the reaction of 1-ethyl-3-(cyclooctylmethyl)-1,3-dihydro-2H-benzimidazol-2-one with appropriate reagents under controlled conditions.
Hydroxymethylation: The introduction of a hydroxymethyl group at the 5-position of the pyridine ring is carried out using formaldehyde and a base.
Final assembly: The final product is obtained by coupling the hydroxymethylated intermediate with the cyclooctylmethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of TRAP-101 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale preparation of the benzimidazol-2-one core and hydroxymethylated intermediates.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification and quality control: Employing techniques such as recrystallization, chromatography, and spectroscopy to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
TRAP-101 undergoes various chemical reactions, including:
Reduction: Reduction of the benzimidazol-2-one core can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Aldehydes and carboxylic acids.
Reduced derivatives: Reduced forms of the benzimidazol-2-one core.
Substituted derivatives: Compounds with various nucleophilic groups attached to the hydroxymethyl position.
Scientific Research Applications
TRAP-101 has a wide range of scientific research applications, including:
Mechanism of Action
TRAP-101 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor. The mechanism involves:
Binding to the receptor: TRAP-101 binds to the nociceptin/orphanin FQ receptor, preventing the endogenous ligand from activating the receptor.
Inhibition of signaling pathways: By blocking receptor activation, TRAP-101 inhibits downstream signaling pathways, leading to reduced physiological responses such as pain perception and motor deficits.
Molecular targets: The primary molecular target is the nociceptin/orphanin FQ receptor, but TRAP-101 also displays selectivity over classical opioid receptors.
Comparison with Similar Compounds
TRAP-101 is compared with other similar compounds, particularly J-113397, its parent compound. The key differences include:
Chirality: TRAP-101 is achiral, whereas J-113397 contains two chiral centers.
Synthesis: TRAP-101 is more easily synthesized with higher yields compared to J-113397.
Pharmacological profile: Both compounds share similar pharmacological profiles, but TRAP-101 is preferred for its ease of synthesis and lack of chirality.
List of Similar Compounds
J-113397: A potent and selective nociceptin/orphanin FQ receptor antagonist with two chiral centers.
Ro 64-6198: Another nociceptin/orphanin FQ receptor antagonist with a different chemical structure.
SB-612111: A selective nociceptin/orphanin FQ receptor antagonist used in various pharmacological studies.
Properties
Molecular Formula |
C24H35N3O2 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one |
InChI |
InChI=1S/C24H35N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3 |
InChI Key |
DCRGHMJXEBSRQG-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO |
Synonyms |
1-(1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one Trap-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
![2-methoxy-6-tridecyl-[1,4]benzoquinone](/img/structure/B1247149.png)

![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)
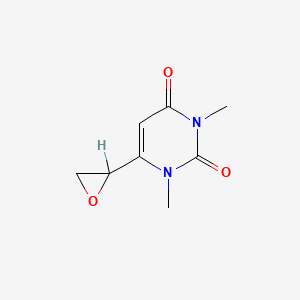
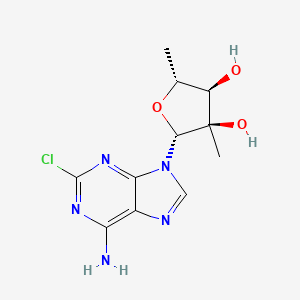
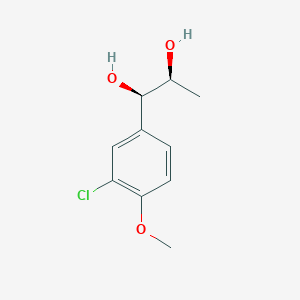
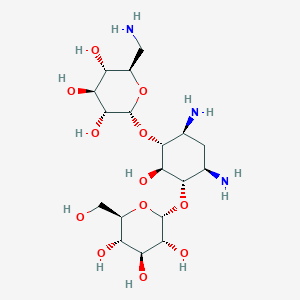
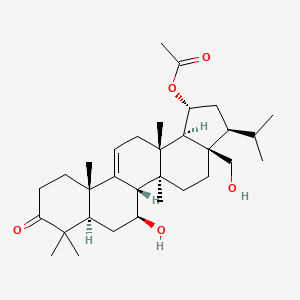
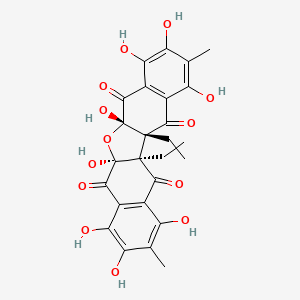
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1247164.png)
![[(10R,11R,13S,14R,15S)-3,4,5,20,21,22-hexahydroxy-8,17-dioxo-13,14-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-11-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1247165.png)
